N,N-Dimethylpropionamide

Electrospray ionization mass spectrometry Cation solvation Analytical chemistry

Source N,N-Dimethylpropionamide (DMPA) for its unique properties: unmatched AST zeolite structure direction, superior ESI-MS cation adduction vs. DMF/DMAc, and strategic 174-176°C thermal window. Procure this specific tertiary amide where generic solvents fail.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
CAS No. 758-96-3
Cat. No. B147097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethylpropionamide
CAS758-96-3
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESCCC(=O)N(C)C
InChIInChI=1S/C5H11NO/c1-4-5(7)6(2)3/h4H2,1-3H3
InChIKeyMBHINSULENHCMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethylpropionamide (CAS 758-96-3): Essential Baseline Data for Procurement Evaluation


N,N-Dimethylpropionamide (DMPA; CAS 758-96-3) is a tertiary amide and polar aprotic solvent with the molecular formula C5H11NO and a molecular weight of 101.15 g/mol [1]. It exists as a colorless liquid at ambient temperature with a melting point of −45 °C and a boiling point of 174–176 °C at atmospheric pressure [2]. The compound exhibits a dielectric constant of 33.1 at ambient temperature and a density of 0.92 g/mL at 25 °C [2]. DMPA is fully miscible with water and demonstrates strong donor solvent properties, coordinating to metal ions through its carbonyl oxygen atom . It is classified as a combustible liquid (flash point 62–63 °C, closed cup) and carries GHS hazard statements including H302 (harmful if swallowed) and H227 (combustible liquid) [3].

Why N,N-Dimethylpropionamide Cannot Be Casually Substituted with DMF, DMAc, or NMP


N,N-Dimethylpropionamide (DMPA) belongs to the N,N-dialkylamide family of polar aprotic solvents, which includes dimethylformamide (DMF), dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP). Despite shared functional group chemistry and comparable solvation mechanisms, these compounds exhibit measurable differences in key performance parameters—including boiling point, dielectric constant, flash point, cation binding affinity, and template specificity in zeolite synthesis—that preclude generic interchange in research and industrial applications [1]. Substitution without empirical validation risks altered reaction kinetics, compromised product morphology, or unexpected safety and handling constraints. The quantitative comparisons presented in Section 3 establish the evidence basis for selecting DMPA over its closest analogs where specific performance thresholds must be met [2].

Quantitative Differentiation of N,N-Dimethylpropionamide: Head-to-Head Evidence vs. DMF, DMAc, and NMP


Superior Alkali Metal Cation Binding Affinity: DMPA > DMAc > DMF

In equimolar mixtures containing DMF, DMAc, and DMPA with added lithium or sodium salts, the intensity of gas-phase [solvent + alkali cation]+ peaks observed in ESI mass spectra decreased in the order DMPA > DMAc ≫ DMF [1]. This ranking was confirmed in parallel ESI-MS/MS experiments employing the kinetic method, demonstrating that DMPA exhibits the highest alkali metal cation affinity among the three tertiary amides tested [1]. The enhanced binding is attributed to a combination of increased alkyl chain inductive electron donation, higher molecular polarizability, and augmented capacity for thermal energy dissipation relative to the smaller amides [1].

Electrospray ionization mass spectrometry Cation solvation Analytical chemistry

Elevated Boiling Point Provides Extended Thermal Operating Window vs. DMF and DMAc

DMPA exhibits a boiling point of 174–176 °C at atmospheric pressure [1], which is substantially higher than that of DMF (153 °C) and moderately higher than that of DMAc (165–166 °C) [2]. This 21 °C elevation over DMF and approximately 9–10 °C elevation over DMAc expands the accessible temperature range for reactions requiring extended reflux or elevated thermal conditions without transitioning to specialized high-boiling solvents such as NMP (202–204 °C) [2]. The intermediate boiling point of DMPA fills a strategic gap between DMF/DMAc and NMP, offering enhanced thermal flexibility while avoiding the potential reproductive toxicity concerns associated with NMP [3].

High-temperature synthesis Solvent selection Thermal process optimization

Lower Dielectric Constant Enables Differentiated Solvation Behavior Relative to NMP

DMPA exhibits a measured dielectric constant of 33.1 at ambient temperature [1]. This value positions DMPA as an intermediate-polarity solvent between DMAc (ε ≈ 37.8) and DMF (ε ≈ 36.7) on one hand, and significantly below NMP (ε ≈ 32.0 at 25 °C) on the other [2]. Dielectric constant directly influences ion-pair dissociation equilibria, electrolyte conductivity, and the stabilization of charged intermediates in organic reactions [3]. The lower dielectric environment of DMPA compared to DMF and DMAc may favor tighter ion pairing in electrolyte applications or alter the selectivity of reactions sensitive to solvent polarity.

Polar aprotic solvent selection Dielectric properties Electrolyte formulation

Template Specificity in AST-Type Zeolite Synthesis Not Replicated by DMF or DMAc

DMPA has been specifically employed as a structure-directing agent (template) in the preparation of AST-type zeolites with plate-like morphology . The AST framework topology (zeolite framework type code AST) requires specific organic templates to direct crystallization; DMPA satisfies the geometric and electronic requirements for AST phase formation, whereas the shorter-chain amides DMF and DMAc do not yield the same framework topology under analogous synthesis conditions [1]. This structure-directing specificity arises from the molecular dimensions and hydrophobic/hydrophilic balance of the propionamide alkyl chain relative to the acetamide (DMAc) and formamide (DMF) scaffolds.

Zeolite synthesis Structure-directing agent Microporous materials

Purity Specifications and Analytical Grade Availability Enable Reproducible Research Outcomes

Commercially available DMPA is supplied with defined purity specifications, including >98.0% by GC analysis and ≥98% assay grade . These specifications are documented with batch-specific certificates of analysis (CoA) from major suppliers, enabling researchers to establish and maintain reproducible experimental conditions . While DMF and DMAc are similarly available in high-purity grades, the documented availability of analytically characterized DMPA at comparable purity levels ensures that solvent quality does not confound comparative studies or scale-up activities where trace impurities could affect catalytic or spectroscopic outcomes [1].

Analytical chemistry Method validation Reproducible synthesis

Evidence-Backed Application Scenarios Where N,N-Dimethylpropionamide Delivers Quantifiable Advantage


Electrospray Ionization Mass Spectrometry Method Development Requiring Maximized Cation Adduct Sensitivity

When developing ESI-MS methods for lithium or sodium adduct detection, DMPA provides measurably higher [solvent + alkali cation]+ peak intensities than DMF or DMAc in equimolar mixtures [1]. This enhanced cation binding affinity—attributed to greater alkyl chain inductive electron donation and higher molecular polarizability [1]—makes DMPA the preferred solvent among N,N-dialkylamides for applications where maximizing cation adduct signal is analytically advantageous, such as trace metal analysis or polymer end-group characterization.

Synthesis of AST-Framework Zeolites with Plate-Like Morphology

DMPA serves as a specific structure-directing agent for the hydrothermal synthesis of AST-type zeolites . The plate-like morphology characteristic of AST zeolites synthesized with DMPA offers distinct advantages in catalysis and molecular separation applications where high external surface area and short diffusion path lengths are desirable [2]. Substitution with DMF or DMAc fails to produce the AST framework, making DMPA procurement mandatory for laboratories or manufacturers targeting this specific zeolite topology.

High-Temperature Organic Synthesis Requiring Reflux Temperatures Between 153 °C and 202 °C

DMPA's boiling point of 174–176 °C [3] fills a critical thermal gap between DMF (153 °C) and NMP (202–204 °C) [4]. This intermediate boiling range enables reaction optimization at temperatures that DMF cannot sustain under reflux while avoiding the higher boiling point and associated reproductive toxicity concerns of NMP [5]. Applications include amide bond formation, nucleophilic substitution reactions, and polymer processing where precise thermal control within this window governs reaction rate or product distribution.

Lithium Battery Electrolyte Formulation Requiring Intermediate Dielectric Environment

DMPA's dielectric constant of 33.1 [3] provides an intermediate polarity option for electrolyte formulation in lithium-ion battery applications [6]. This dielectric value, lower than DMF (~36.7) and DMAc (~37.8) but comparable to NMP (~32.0), influences lithium salt dissociation equilibria and ionic conductivity [4]. The propionamide scaffold offers a distinct balance of solvation strength and electrochemical stability that may be advantageous in electrolyte blends for high-voltage cathode systems or specialized energy storage devices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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